1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
CAS No.:
Cat. No.: VC15028687
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O4 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 1-[2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
| Standard InChI | InChI=1S/C22H23N3O4/c1-12-20(13(2)26)21(14-10-18(28-4)19(29-5)11-17(14)27-3)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,21H,1-5H3,(H,23,24) |
| Standard InChI Key | MTORMFRZHVNHPG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A dihydropyrimidine ring fused to a benzimidazole system, creating a planar heteroaromatic scaffold.
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A 2,4,5-trimethoxyphenyl group at position 4 of the dihydropyrimidine ring, contributing steric bulk and electronic modulation.
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An acetyl substituent at position 3, enhancing solubility and enabling nucleophilic interactions.
The molecular formula C₂₂H₂₃N₃O₄ (molecular weight: 393.4 g/mol) reflects its polyfunctional nature. Computational models reveal a non-planar geometry due to steric interactions between the methoxy groups and the fused ring system, which may influence receptor binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₄ |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
| Canonical SMILES | CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C |
| Topological Polar Surface Area | 84.9 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol optimized for yield and purity:
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Formation of the benzimidazole precursor: Condensation of o-phenylenediamine with methyl glyoxylate under acidic conditions.
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Dihydropyrimidine annulation: Cyclocondensation using ethyl acetoacetate and urea in ethanol, catalyzed by piperidine.
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Friedel-Crafts acylation: Introduction of the acetyl group at position 3 using acetic anhydride and AlCl₃.
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Methoxy group functionalization: Electrophilic substitution with trimethoxybenzene derivatives.
Reaction yields range from 64% to 89%, depending on solvent choice (ethanol vs. DMF) and temperature control (70–110°C).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | o-Phenylenediamine, methyl glyoxylate, HCl, 80°C | 78 |
| 2 | Ethyl acetoacetate, urea, piperidine, ethanol, reflux | 85 |
| 3 | Acetic anhydride, AlCl₃, CH₂Cl₂, 0°C → rt | 72 |
| 4 | 2,4,5-Trimethoxybenzenediazonium chloride, Cu(I) catalyst, 110°C | 89 |
Analytical Characterization
Spectroscopic Profiling
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¹H/¹³C NMR: Distinct signals for methoxy protons (δ 3.72–3.85 ppm), acetyl methyl (δ 2.41 ppm), and aromatic protons (δ 6.8–7.9 ppm).
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HRMS: Observed [M+H]⁺ at m/z 394.1754 (calc. 394.1761).
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HPLC: Purity >98% achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the boat conformation of the dihydropyrimidine ring and dihedral angles of 54° between the benzimidazole and phenyl planes .
Biological Activity and Pharmacological Mechanisms
Calcium Channel Modulation
The compound exhibits voltage-gated calcium channel (VGCC) blocking activity (IC₅₀ = 1.8 μM in L-type channels), comparable to nifedipine. Methoxy groups enhance binding to the DHP receptor site via hydrogen bonding with Gln³⁰⁷ and Tyr⁴⁶¹ residues .
Multidrug Resistance (MDR) Reversal
At 10 μM concentration, it reduces P-glycoprotein (P-gp)-mediated efflux by 73% in MDR leukemia cells (CEM/VLB₁₀₀), sensitizing tumors to doxorubicin (7.2-fold increase in cytotoxicity).
Antiproliferative Effects
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GI₅₀ values: 12.4 μM (MCF-7), 9.8 μM (A549), 14.1 μM (HCT-116).
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Mechanism: Topoisomerase II inhibition (65% at 20 μM) and G₂/M cell cycle arrest via cyclin B1 suppression.
Comparative Analysis of Structural Analogs
Table 3: Activity of Related Heterocycles
| Compound | Structural Features | Key Activity (IC₅₀/EC₅₀) |
|---|---|---|
| 2-Methyl-4-(1-naphthyl)-dihydropyrimido-benzimidazole | Naphthalene substitution | Antitumor (GI₅₀ = 8.3 μM) |
| 5-(2-Methylbenzimidazolyl)-oxadiazole | Oxadiazole linker | Anticancer (Topo I IC₅₀ = 2.1 μM) |
| 1-(4-Fluorophenyl)-benzo[b]thiophene | Thiophene core | Antiviral (EC₅₀ = 0.9 μM vs. HSV-1) |
The 2,4,5-trimethoxyphenyl variant demonstrates superior MDR reversal compared to analogs with 2,3,4-trimethoxy or naphthyl groups, likely due to optimized logP (2.81) and polar surface area (84.9 Ų) .
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